(5-Fluoro-4-methylpyridin-3-yl)boronic acid
Overview
Description
(5-Fluoro-4-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, substituted with a fluorine atom at the 5-position and a methyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex molecules .
Mechanism of Action
Target of Action
The primary target of (5-Fluoro-4-methylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group is transferred from boron to palladium, forming a new Pd–C bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-4-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 5-fluoro-4-methylpyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation of the boronic acid group.
Scientific Research Applications
(5-Fluoro-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
4-Methylpyridine-3-boronic acid: Similar structure but lacks the fluorine atom.
5-Bromopyridine-3-boronic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: (5-Fluoro-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and can influence the electronic properties of the molecule, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
(5-fluoro-4-methylpyridin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPQYVIZRCVFAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=C1C)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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